1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Description

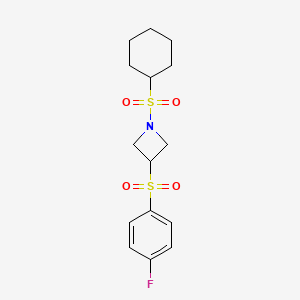

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups attached to the azetidine ring. Azetidines are known for their unique chemical properties and reactivity, making them valuable in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

1-cyclohexylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S2/c16-12-6-8-13(9-7-12)22(18,19)15-10-17(11-15)23(20,21)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKWRHJXJXRPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves the reaction of azetidine with cyclohexylsulfonyl chloride and 4-fluorophenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or case studies for the compound "1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine." However, based on the information available, we can infer potential applications based on its chemical properties and structural features.

Chemical Properties and Potential Applications

this compound is a synthetic organic compound that features an azetidine ring and sulfonamide functional groups. Its molecular formula is C15H20FNO4S2, and it has a molecular weight of 361.5 . Compounds containing sulfonamide are recognized for their antibacterial properties and have various therapeutic applications.

Potential areas of application:

- Medicinal Chemistry Research The presence of sulfonamide functional groups suggests potential biological activity, particularly in pharmaceuticals. The fluorine substituent on the phenyl ring may also enhance its biological activity.

- Organic Synthesis As a synthetic compound, it can be used as an intermediate in the synthesis of more complex molecules. The azetidine ring can participate in various chemical reactions due to its functional groups.

- Materials Science could potentially be used to impart specific properties to materials . Examples include chemical inertness, water repellency, anti-sticking ability, or friction resistance .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

1-(Cyclohexylsulfonyl)-3-phenylazetidine: Similar structure but lacks the fluorine atom.

1-(Cyclohexylsulfonyl)-3-(4-chlorophenyl)azetidine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Biological Activity

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential in drug development.

Chemical Structure and Properties

The compound belongs to a class of sulfonyl derivatives characterized by a unique azetidine ring structure. The presence of cyclohexyl and fluorophenyl groups contributes to its physicochemical properties, which influence its biological activity.

Chemical Formula

- Molecular Formula : C18H27F2N2O4S2

- Molecular Weight : 396.55 g/mol

Structural Characteristics

- The azetidine ring provides a rigid framework, enhancing the compound's ability to interact with biological targets.

- The sulfonyl groups are known to enhance solubility and bioavailability.

This compound exhibits several biological activities, primarily through its interaction with specific cellular pathways:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, azetidinone derivatives have been reported to induce apoptosis in breast cancer cell lines .

- Enzyme Inhibition : The sulfonyl moieties may play a role in inhibiting enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.

Case Studies

- In Vitro Studies : Research on related azetidine compounds indicates significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Animal Models : Preliminary studies using animal models for testing the efficacy of sulfonamide derivatives have demonstrated tumor regression, indicating potential for further development in oncology .

Comparative Biological Activity Table

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of sulfonyl groups. The development of efficient synthetic routes is crucial for producing this compound at scale for further biological testing.

Synthetic Pathway Overview

- Formation of the azetidine ring.

- Introduction of cyclohexyl and fluorophenyl sulfonates.

- Purification and characterization using NMR and mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.